Dimethyl (3-oxopentyl)propanedioate
Description
Dimethyl (3-oxopentyl)propanedioate is a propanedioate ester derivative characterized by a 3-oxopentyl substituent attached to the central malonate core. Its molecular structure (C10H16O5) features two methyl ester groups and a linear pentyl chain with a ketone moiety at the third carbon.
Properties
CAS No. |
111209-93-9 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
dimethyl 2-(3-oxopentyl)propanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)5-6-8(9(12)14-2)10(13)15-3/h8H,4-6H2,1-3H3 |
InChI Key |
PCSSXCKVTXVHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-oxopentyl)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate reacts with the alkyl halide to produce the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-oxopentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3-oxopentyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (3-oxopentyl)propanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to produce a wide range of organic compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares dimethyl (3-oxopentyl)propanedioate with key analogs, highlighting substituent effects on reactivity and properties:
| Compound Name | Molecular Formula | Substituent Features | Key Properties/Applications |
|---|---|---|---|
| This compound | C10H16O5 | 3-oxopentyl chain, methyl esters | High polarity, potential enzyme inhibition |
| Dimethyl malonate | C5H8O4 | No alkyl chain; simple diester | Classic alkylation agent in synthesis |
| Diethyl 2-(3-oxocyclopentyl)propanedioate | C13H20O5 | Cyclic 3-oxo group, ethyl esters | Enhanced binding affinity (IC50 = 25 µM in apoptosis studies) |
| Dimethyl [(4-chlorophenyl)methyl]propanedioate | C12H13ClO4 | Aromatic chlorophenyl group | Antimicrobial activity |
| Ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate | C13H14F2O3 | Fluorinated aryl, ethyl ester | Improved metabolic stability |
Key Observations :
- Substituent Effects : The 3-oxopentyl chain introduces flexibility and a ketone group, which may enhance nucleophilic reactivity compared to dimethyl malonate. Cyclic ketone analogs (e.g., 3-oxocyclopentyl) exhibit stronger biological binding due to conformational rigidity .
- Biological Relevance : Chlorophenyl and fluorinated analogs demonstrate antimicrobial and anticancer activities, suggesting that the 3-oxopentyl group could similarly interact with enzymes or receptors, though experimental validation is needed .
Example Reaction Pathways :
Michael Addition : The ketone group facilitates nucleophilic attacks, enabling use in cascade reactions for complex molecule synthesis.
Enolate Formation: The α-hydrogens adjacent to the ketone are highly acidic, allowing for regioselective enolate generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
